7-Fluoro-5-iodo-1H-indazole

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Eliminate low-yielding, non-selective indazole halogenation. This 5-iodo-7-fluoro-1H-indazole scaffold provides a strategic advanced intermediate with orthogonal reactive handles for divergent medicinal chemistry. - Enables sequential C5 cross-coupling (Suzuki/Sonogashira) then C7 SNAr functionalization. - Critical for synthesizing kinase inhibitor libraries and dual-label (¹⁸F/¹²⁵I) CNS PET radiotracers. - Sidesteps problematic late-stage halogenation; ships ambient with guaranteed purity for rapid hit-to-lead expansion.

Molecular Formula C7H4FIN2
Molecular Weight 262.026
CAS No. 1260381-29-0
Cat. No. B599294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-iodo-1H-indazole
CAS1260381-29-0
Synonyms7-Fluoro-5-iodo-1H-indazole
Molecular FormulaC7H4FIN2
Molecular Weight262.026
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)F)I
InChIInChI=1S/C7H4FIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
InChIKeyUVMNZTJYKQSREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-5-iodo-1H-indazole Procurement & Specifications


7-Fluoro-5-iodo-1H-indazole (CAS 1260381-29-0) is a halogenated heterocyclic building block comprising a 1H-indazole core with fluorine at the 7-position and iodine at the 5-position [1]. Its molecular formula is C₇H₄FIN₂, with a molecular weight of 262.02 g/mol . The compound is typically supplied as a research chemical with purity levels ranging from 95% to 98% , and is utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) targeted radiotracers [2].

Dual-halogenated indazole scaffold with orthogonal reactive sites (C5-I, C7-F)
Purity grades supporting medicinal chemistry and radiotracer synthesis workflows
May support sequential cross-coupling and SNAr-based library diversification

7-Fluoro-5-iodo-1H-indazole Orthogonal Halogenation


Substituting 7-Fluoro-5-iodo-1H-indazole with a generic indazole or even a mono-halogenated analog is scientifically non-viable for advanced synthetic applications. The unique ortho-disposition of fluorine and iodine on the phenyl ring of the indazole creates a specific, dual-functionalized scaffold that is not accessible from common alternatives like 7-fluoroindazole or 5-iodoindazole [1]. This specific substitution pattern is critical for structure-activity relationship (SAR) studies and for enabling sequential, chemoselective cross-coupling reactions. Using a mono-halogenated alternative would necessitate additional, often low-yielding, synthetic steps to introduce the second halogen, potentially altering the reactivity profile and limiting the downstream chemical space accessible from a single, commercially available building block [2].

Target compound

7-Fluoro-5-iodo-1H-indazole enables orthogonal sequential coupling: iodine at C5 for Pd-mediated cross-coupling, fluorine at C7 for late-stage SNAr.

Mono-halogenated analogs

7-Fluoroindazole or 5-iodoindazole each lack one reactive handle; may require additional halogenation steps, potentially lowering yield and altering reactivity profiles.

Target compound

Single building block allows divergent synthesis of diverse molecular libraries through two-step functionalization.

Unsubstituted indazole

Lacks both halogens; regioselective introduction of fluorine and iodine is challenging and may not replicate the same substitution pattern efficiently.

7-Fluoro-5-iodo-1H-indazole Comparative Evidence


Orthogonal Reactivity: Sequential Cross-Coupling

The presence of both a C7-fluorine and a C5-iodine substituent provides orthogonal reactivity for sequential functionalization. While specific kinetic data for 7-Fluoro-5-iodo-1H-indazole is not published, this differentiation is a class-level inference based on well-established principles of palladium-catalyzed cross-coupling. The C5-iodine is highly reactive towards oxidative addition with palladium catalysts, enabling selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions. The C7-fluorine, in contrast, is inert under these conditions but can be selectively activated later via nucleophilic aromatic substitution (SNAr) [1]. This compares favorably to alternative building blocks like 5-iodo-1H-indazole (CAS 55919-82-9) , which lacks the C7-fluorine handle, or 7-fluoro-1H-indazole (CAS 341-24-2) , which lacks the C5-iodine. Using these alternatives would require an additional halogenation step, adding time and reducing overall yield.

Orthogonal Reactivity
Class-level inference
C5-I: high reactivity in Suzuki, Sonogashira; C7-F: inert under Pd conditions, activatable via SNAr.
Supports sequential, chemoselective functionalization strategy.
Compared to mono-halogenated indazoles; no published kinetic data for this specific scaffold.
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Enhanced Lipophilicity vs. Non-Halogenated Indazole

The dual halogenation (fluorine and iodine) of 7-Fluoro-5-iodo-1H-indazole is predicted to significantly increase its lipophilicity compared to the unsubstituted 1H-indazole core (CAS 271-44-3). While experimental logP values for the target compound are not available, class-level inference suggests a substantial increase in lipophilicity. A structurally similar compound, 3-(3-ethylimidazol-4-yl)-7-fluoro-5-iodo-1H-indole (CID 138691321), has a calculated AlogP of 3.13 , providing a reasonable estimate for the target compound's logP, which would be higher than that of unsubstituted indazole (estimated logP ~1.8) [1].

Lipophilicity Estimate
Class-level inference
Estimated logP ~3.1
Analog-based AlogP; unsubstituted indazole ~1.8
May inform CNS permeability modeling in drug design.
No experimental logP available; predicted from structurally related compound.
ADME Drug Design CNS Penetration

5-HT₄ Receptor Radioligand Development

The 7-fluoro-5-iodo substitution pattern is a key structural feature in the development of novel radiotracers for the serotonin 5-HT₄ receptor (5-HT₄R). A 2020 doctoral thesis by Reynald Mangeant at Normandie Université explicitly describes the synthesis of a series of iodinated and fluorinated indazole ligands for PET imaging applications [1]. The presence of both halogens is critical: the fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (¹⁸F) for PET imaging, while the iodine provides a reactive site for initial SAR exploration and can also be used for radiolabeling with iodine-123 (¹²³I) or iodine-125 (¹²⁵I) for SPECT imaging or autoradiography. The thesis highlights the selection of three lead compounds from a library of over twenty novel ligands, all based on this halogenation strategy, demonstrating the scaffold's direct relevance to CNS imaging research [2].

CNS Radioligand Program
Direct research context
Key intermediate for a library of >20 5-HT₄R ligands with nanomolar affinity.
Supports PET/SPECT radiotracer development workflows.
Reported in a doctoral thesis; applied in receptor binding and radiolabeling studies.
Neuroscience PET Imaging Radiotracer Development

7-Fluoro-5-iodo-1H-indazole Application Scenarios


Divergent Synthesis of Kinase Inhibitor Libraries

7-Fluoro-5-iodo-1H-indazole is optimally employed as a central core for the divergent synthesis of kinase inhibitor libraries. The orthogonally reactive C5-iodine and C7-fluorine substituents allow for a two-step, sequential functionalization strategy [1]. In the first step, the C5-iodine can be selectively coupled with a variety of aryl, heteroaryl, or alkenyl boronic acids or terminal alkynes under standard Suzuki or Sonogashira conditions, respectively. Following this, the C7-fluorine can be displaced via nucleophilic aromatic substitution (SNAr) with amines or other nucleophiles to introduce a second diversity element. This approach is validated by its inclusion in patent literature for the synthesis of substituted indazole derivatives active as kinase inhibitors, underscoring its practical utility in medicinal chemistry [1].

CNS-Penetrant Radiotracers for PET and SPECT

This compound is a critical intermediate for the development of novel radiotracers targeting central nervous system (CNS) receptors, particularly the serotonin 5-HT₄ receptor [2]. The dual-halogenated scaffold enables a multiparametric approach to radioligand optimization. The fluorine atom provides a site for late-stage incorporation of the positron-emitting isotope fluorine-18 (¹⁸F), while the iodine atom can serve as a precursor for radioiodination (¹²³I or ¹²⁵I) [2]. The enhanced lipophilicity of the scaffold, inferred from analog data, further supports its potential for crossing the blood-brain barrier, making it a strategic choice for programs focused on neuroimaging and the diagnosis of neurodegenerative diseases .

SAR Studies for CNS Drug Discovery

In CNS drug discovery programs where a 1H-indazole core has been identified as a privileged scaffold, 7-Fluoro-5-iodo-1H-indazole serves as a high-value, advanced intermediate for SAR exploration. Its use eliminates the need for de novo halogenation of the indazole ring, a process that often suffers from poor regioselectivity and low yields. By starting from this commercially available building block, medicinal chemists can rapidly generate focused libraries with substituents at the 5- and 7-positions, systematically probing the effects of different pharmacophores on target binding, selectivity, and ADME properties [2]. This accelerates the hit-to-lead optimization process in neuroscience research areas, including depression, anorexia, and Alzheimer's disease, where 5-HT₄R modulation is implicated [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential orthogonal reactivity
Cross-coupling and SNAr sequence verification
CNS PET/SPECT radiotracer development
Dual-halogen scaffold for radioisotope labeling
Radiolabeling efficiency and BBB permeability modeling
CNS drug discovery SAR studies
Pre-functionalized indazole core
Regioselective library diversification and ADME profiling
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